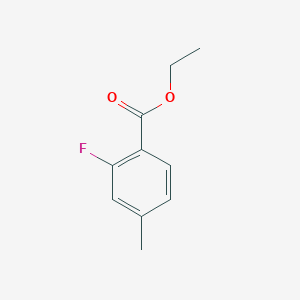

Ethyl 2-fluoro-4-methylbenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWVHEVIVRTABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300475 | |

| Record name | ethyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500579-61-3 | |

| Record name | ethyl 2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate (CAS: 500579-61-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methylbenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including a fluorine atom and a methyl group on the benzene ring, make it a valuable intermediate in the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[3] The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making this compound of particular interest in drug discovery and development.[4] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[2] It is soluble in common organic solvents but has limited solubility in water.[3]

| Property | Value | Source |

| CAS Number | 500579-61-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1][2] |

| Molecular Weight | 182.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.108 g/cm³ | [1] |

| Purity | Min. 95% | [2] |

| SMILES | CCOC(=O)c1ccc(C)cc1F | [2][3] |

| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 | [2][3] |

| InChIKey | ZWWVHEVIVRTABT-UHFFFAOYSA-N | [2] |

Synthesis

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Synthesis of the Precursor: 2-fluoro-4-methylbenzoic acid

A common method for the synthesis of 2-fluoro-4-methylbenzoic acid involves a Friedel-Crafts acylation of m-fluorotoluene with a trihaloacetyl chloride, followed by hydrolysis.[5]

Experimental Protocol:

-

Friedel-Crafts Acylation: m-Fluorotoluene and a trihaloacetyl chloride are reacted in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride. This reaction yields a mixture of ortho- and para-acylated isomers.[5]

-

Hydrolysis: The resulting keto-isomers are then hydrolyzed under alkaline conditions.[5]

-

Acidification and Purification: Acidification of the reaction mixture precipitates the isomeric acids, 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid. The desired 2-fluoro-4-methylbenzoic acid can be separated and purified from the isomeric mixture by recrystallization.[5]

Caption: Synthesis of 2-fluoro-4-methylbenzoic acid.

Fischer Esterification to this compound

The esterification of 2-fluoro-4-methylbenzoic acid is typically carried out by reacting it with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is heated to reflux to drive the equilibrium towards the formation of the ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation.

Caption: Fischer esterification workflow.

Spectral Data

Definitive, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. However, based on the known structure and data for similar compounds, the expected spectral characteristics are as follows:

-

¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the methyl group, and signals in the aromatic region for the benzene ring protons, with couplings influenced by the fluorine atom.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The IR spectrum will likely exhibit a strong absorption band for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching bands, and bands corresponding to the aromatic ring and C-F bond.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.19 g/mol ).

Applications in Research and Development

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has summarized the available technical information, including its physicochemical properties, a plausible synthesis route with experimental considerations, and safety information. While detailed spectral and application data in the public domain are scarce, the foundational information provided herein serves as a crucial resource for researchers and scientists working with this compound. Further investigation into its use in specific synthetic pathways will likely reveal its broader utility in the development of new technologies and therapeutics.

References

- 1. 2-Fluoro-4-methylbenzoic acid ethyl ester | 500579-61-3 | FF68060 [biosynth.com]

- 2. 2-Fluoro-4-methylbenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 3. CAS 500579-61-3: this compound [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and utility of Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3), a key building block in modern medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic ester. The introduction of a fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties in larger drug candidates, often enhancing metabolic stability and binding affinity. The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 500579-61-3 | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| Molecular Weight | 182.19 g/mol | [1] |

| Density | 1.108 g/cm³ | [1] |

| Predicted Boiling Point | 226.2 ± 20.0 °C | [2] |

| Melting Point | Not available | |

| Solubility in Water | Low (predicted) |

Synthesis and Experimental Protocols

The primary route to this compound involves the synthesis of its precursor, 2-fluoro-4-methylbenzoic acid, followed by an esterification reaction. Below are detailed experimental protocols for two common methods of synthesizing the precursor acid and the subsequent esterification.

Protocol 1: Synthesis of 2-fluoro-4-methylbenzoic acid via Grignard Reaction

This protocol is adapted from a method for synthesizing fluorinated benzoic acid derivatives.[3]

Materials:

-

2-Bromo-5-fluorotoluene

-

Magnesium turnings

-

Dry diethyl ether or Tetrahydrofuran (THF)

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (concentrated)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-Bromo-5-fluorotoluene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.

-

Carbonation: Once the magnesium is consumed, the Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.

-

Work-up and Isolation: After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-fluoro-4-methylbenzoic acid.

-

Purification: The crude acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of 2-fluoro-4-methylbenzoic acid via Friedel-Crafts Acylation and Hydrolysis

This protocol is based on a patented method for producing isomers of fluoromethylbenzoic acid.[4]

Materials:

-

m-Fluorotoluene

-

Trichloroacetyl chloride

-

Anhydrous aluminum trichloride (Lewis acid catalyst)

-

Sodium hydroxide solution (e.g., 30%)

-

Concentrated hydrochloric acid

Procedure:

-

Friedel-Crafts Acylation: m-Fluorotoluene and trichloroacetyl chloride are dissolved in a suitable solvent. Anhydrous aluminum trichloride is added portion-wise as a catalyst, and the reaction proceeds to form ortho and para isomers of the corresponding ketone.

-

Hydrolysis: The resulting mixture of isomers is then hydrolyzed under alkaline conditions by adding a sodium hydroxide solution.

-

Acidification and Isolation: The hydrolyzed mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers.

-

Purification and Separation: The target isomer, 2-fluoro-4-methylbenzoic acid, is separated from the mixture via recrystallization.

Protocol 3: Fischer Esterification to this compound

This is a general, widely-used protocol for ester synthesis from a carboxylic acid and an alcohol.[5][6][7]

Materials:

-

2-fluoro-4-methylbenzoic acid

-

Absolute ethanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

Purification: The crude ester can be further purified by vacuum distillation.

Visualized Workflows and Relationships

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of this compound, starting from 2-Bromo-5-fluorotoluene.

Caption: Synthesis of this compound.

Role as a Synthetic Intermediate

This compound is not typically a final drug product but serves as a crucial intermediate. Its value lies in its structure, which can be modified to create more complex molecules with potential therapeutic applications.

References

- 1. 2-Fluoro-4-methylbenzoic acid ethyl ester | 500579-61-3 | FF68060 [biosynth.com]

- 2. ethyl 4-fluoro-2-methylbenzoate CAS#: 167758-88-5 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide to Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 2-fluoro-4-methylbenzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a fluorine atom and a methyl group on the benzoate ring offers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and material science.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its application in chemical synthesis and analysis.

| Property | Value | Reference |

| Molecular Weight | 182.19 g/mol | [1] |

| Molecular Formula | C₁₀H₁₁FO₂ | [1] |

| CAS Number | 500579-61-3 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Canonical SMILES | CCOC(=O)c1ccc(C)cc1F | |

| InChI | InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)6-9(8)11/h4-6H,3H2,1-2H3 |

Molecular Structure

This compound is an aromatic ester. The structure consists of a central benzene ring substituted with four different groups at positions 1, 2, and 4. An ethyl ester group (-COOCH₂CH₃) is attached to the first carbon, a fluorine atom (-F) to the second, and a methyl group (-CH₃) to the fourth. The presence of the electronegative fluorine atom at the ortho position to the ester group significantly influences the molecule's electronic properties and reactivity.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-Fluoro-4-methylbenzoic Acid

A common route to the precursor, 2-fluoro-4-methylbenzoic acid, involves the ortho-lithiation of 3-fluorotoluene followed by carboxylation.

Methodology:

-

Lithiation: 4-Bromo-3-fluorotoluene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.

-

Carboxylation: The resulting aryllithium species is then quenched by pouring it over an excess of crushed solid carbon dioxide (dry ice).

-

Work-up: The reaction mixture is allowed to warm to room temperature. Water is added, and the aqueous layer is separated and acidified with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Purification: The crude 2-fluoro-4-methylbenzoic acid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification to this compound

The conversion of 2-fluoro-4-methylbenzoic acid to its ethyl ester is a standard Fischer esterification.

Methodology:

-

Reaction Setup: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is dissolved in an excess of absolute ethanol, which acts as both the solvent and a reactant.

-

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the starting material to the final product.

Caption: Synthesis pathway of this compound.

References

Spectroscopic Profile of Ethyl 2-fluoro-4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-fluoro-4-methylbenzoate, a key building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR) and representative Infrared (IR) and Mass Spectrometry (MS) data. Furthermore, it outlines the standardized experimental protocols for acquiring such spectra, offering a foundational resource for researchers.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data is based on validated prediction models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (H6) |

| ~7.05 | d | 1H | Ar-H (H5) |

| ~6.95 | d | 1H | Ar-H (H3) |

| 4.38 | q | 2H | -OCH₂CH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

| 1.38 | t | 3H | -OCH₂CH₃ |

| Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~164.5 (d) | C=O |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~145.0 (d) | C-CH₃ |

| ~132.0 (d) | C-H (Ar) |

| ~125.0 (d) | C-H (Ar) |

| ~118.0 (d, ²JCF ≈ 25 Hz) | C-COOR |

| ~112.0 (d, ²JCF ≈ 20 Hz) | C-H (Ar) |

| ~61.5 | -OCH₂CH₃ |

| ~21.5 | Ar-CH₃ |

| ~14.0 | -OCH₂CH₃ |

| Predicted in CDCl₃. (d) indicates a doublet due to C-F coupling. |

Table 3: Representative IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1615, 1580 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1280 | Strong | C-F stretch |

| This represents typical absorption bands for fluorinated aromatic esters.[1][2] |

Table 4: Representative Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Assignment |

| 182 | Moderate | [M]⁺ (Molecular Ion) |

| 153 | Strong | [M - C₂H₅]⁺ |

| 137 | High | [M - OC₂H₅]⁺ (Base Peak) |

| 109 | Moderate | [M - OC₂H₅ - CO]⁺ |

| Based on typical fragmentation patterns of ethyl benzoate derivatives.[3][4] |

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition: A sample of approximately 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be free of particulate matter. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[5] A relaxation delay (D1) of 1-2 seconds is common for qualitative spectra.[5] Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (commonly diamond). The crystal is then cleaned with an appropriate solvent (e.g., isopropanol or acetone) before and after the measurement. A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.[7]

Thin Film (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder and placed in the IR beam. After the spectrum is recorded, the plates are cleaned with a dry solvent.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[8][9][10] The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[8] A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for spectroscopic analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Ethyl 2-fluoro-4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-fluoro-4-methylbenzoate. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the predicted solubility based on its structural characteristics and the known solubility of analogous compounds. Furthermore, it details the experimental protocols necessary for researchers to determine precise solubility data in a laboratory setting.

Predicted Solubility Profile

This compound is an ester derived from 2-fluoro-4-methylbenzoic acid and ethanol. Its solubility in various organic solvents is dictated by its molecular structure, which includes a polar ester group and a largely non-polar aromatic ring substituted with a fluorine atom and a methyl group.

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents. Esters are generally soluble in many organic solvents. For instance, the related compound ethyl 4-methylbenzoate is known to be soluble in ethanol and ether[1]. The presence of the ester group allows for dipole-dipole interactions, while the benzene ring allows for van der Waals forces with non-polar solvents.

The predicted solubility of this compound in various organic solvents is summarized in the table below. This is a qualitative prediction and should be confirmed by experimental data.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | High | The polar ester group of this compound can interact favorably with the polar groups of these solvents. |

| Polar Protic | Ethanol, Methanol | High | The ability of these solvents to act as hydrogen bond donors and acceptors, combined with their alkyl chains, allows for effective solvation of the ester. |

| Non-Polar | Hexane, Toluene | Moderate to High | The aromatic ring and methyl group contribute to the non-polar character of the molecule, facilitating interaction with non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including esters with aromatic character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organic compounds due to their ability to engage in dipole-dipole interactions and their relatively non-polar character. |

| Aqueous | Water | Low | The hydrophobic nature of the substituted benzene ring will likely lead to poor solubility in water, a characteristic common for many esters of its size[1][2]. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining solubility.

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, toluene, dichloromethane)

-

Small test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, shake the test tube vigorously.

-

Observe whether the solid dissolves completely.

-

If the compound dissolves, it is considered soluble in that solvent under these conditions. If it does not dissolve, it is considered insoluble or sparingly soluble.

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable glass containers

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable vial.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After stirring, allow the solution to settle, letting any undissolved solid precipitate.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. A syringe filter can be used for this purpose.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

Synthesis and Purification Considerations

The synthesis of this compound typically involves the esterification of 2-fluoro-4-methylbenzoic acid with ethanol, often in the presence of an acid catalyst like sulfuric acid. The purification of the final product, often achieved through distillation, is crucial as impurities can affect solubility measurements. The synthesis of related compounds, such as ethyl 4-amino-2-fluorobenzoate, involves refluxing the corresponding carboxylic acid with ethanol and a catalyst like boron trifluoride etherate, followed by purification steps including washing and recrystallization[3]. A similar approach can be anticipated for the title compound.

The general workflow for the synthesis and purification is outlined below.

Caption: General Synthesis and Purification Workflow.

This guide provides a foundational understanding of the likely solubility of this compound and the necessary experimental procedures to establish quantitative data. For any drug development or research application, it is imperative to determine these values experimentally.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-fluoro-4-methylbenzoate from 2-fluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of ethyl 2-fluoro-4-methylbenzoate, an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis commences from 2-fluoro-4-methylbenzoic acid and can be effectively achieved through two principal methods: Fischer-Speier Esterification and conversion via an acyl chloride intermediate using thionyl chloride. This document details the experimental protocols for both methodologies, presents a comparative analysis of their reaction parameters, and includes workflow diagrams for enhanced clarity.

Introduction

This compound is a key building block in organic synthesis. The presence of the fluorine atom and the methyl group on the benzene ring, combined with the ethyl ester functionality, makes it a versatile precursor for the introduction of this substituted phenyl moiety into more complex molecular architectures. Its synthesis from the readily available 2-fluoro-4-methylbenzoic acid is a fundamental transformation for researchers in medicinal chemistry and materials science. This guide will explore the two most common and effective methods for this conversion.

Synthetic Methodologies

The synthesis of this compound from its corresponding carboxylic acid is primarily accomplished by two well-established methods.

Fischer-Speier Esterification

This is a classic and widely used method for the formation of esters. It involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. In this case, 2-fluoro-4-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is used, which also serves as the solvent.

Thionyl Chloride Method

This two-step method involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The resulting 2-fluoro-4-methylbenzoyl chloride is then reacted with ethanol to yield the desired ethyl ester. This method is often preferred when the carboxylic acid is sensitive to strong acids or high temperatures for prolonged periods, and it generally proceeds with high yields.

Comparative Data of Synthetic Methods

The choice of synthetic route can depend on factors such as scale, available equipment, and the desired purity of the final product. The following table summarizes the key quantitative data for the two primary methods, based on typical results for structurally similar benzoic acid derivatives.

| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |

| Catalyst/Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Thionyl Chloride (SOCl₂) |

| Solvent | Ethanol (reagent and solvent) | Anhydrous solvent (e.g., DCM, Toluene) for acyl chloride formation, then Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) | 0 °C to room temperature for acyl chloride formation; Room temperature for esterification |

| Reaction Time | 4 - 8 hours | 1 - 3 hours for acyl chloride formation; 1 - 2 hours for esterification |

| Typical Yield | 80-90%[1] | 90-95%[2] |

| Work-up Complexity | Moderate (neutralization and extraction) | Moderate (removal of excess SOCl₂, extraction) |

| Byproducts | Water | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Fischer-Speier Esterification

Reagents and Materials:

-

2-fluoro-4-methylbenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-fluoro-4-methylbenzoic acid (1.0 eq).

-

Add a significant excess of absolute ethanol (e.g., 10-20 eq), which will act as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[3]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if required.

Protocol 2: Thionyl Chloride Method

Reagents and Materials:

-

2-fluoro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Round-bottom flask with a gas outlet

-

Dropping funnel

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

Step A: Formation of 2-fluoro-4-methylbenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ to a scrubber), suspend 2-fluoro-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent like toluene.

-

Add thionyl chloride (1.5-2.0 eq) dropwise to the suspension at room temperature.[2]

-

After the addition is complete, gently heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-fluoro-4-methylbenzoyl chloride is typically used in the next step without further purification.

Step B: Esterification

-

Dissolve the crude 2-fluoro-4-methylbenzoyl chloride in an anhydrous solvent such as DCM.

-

Cool the solution in an ice bath and add anhydrous ethanol (1.5-2.0 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Purify by vacuum distillation if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for Fischer-Speier Esterification.

Caption: Workflow for the Thionyl Chloride Method.

Conclusion

The synthesis of this compound from 2-fluoro-4-methylbenzoic acid can be reliably achieved by either Fischer-Speier esterification or through the use of thionyl chloride. The Fischer esterification method is straightforward and utilizes common laboratory reagents, making it a cost-effective choice for larger scale synthesis. The thionyl chloride method, while involving an additional synthetic step and requiring more careful handling of the reagent, often provides higher yields and may be more suitable for smaller scale preparations or for substrates that are sensitive to the conditions of the Fischer esterification. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

References

Commercial Sourcing and Technical Guide for High-Purity Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of high-purity Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3). This valuable research chemical and building block is utilized in the synthesis of various pharmaceutical compounds and specialty chemicals.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several commercial chemical suppliers. While obtaining specific batch-to-batch purity data from Certificates of Analysis (CoA) requires direct inquiry, the following suppliers list this compound in their catalogs. The purity levels are typically stated as a minimum percentage.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |

| Biosynth | 2-Fluoro-4-methylbenzoic acid ethyl ester | 500579-61-3 | C₁₀H₁₁FO₂ | 182.19 g/mol | Inquire for details |

| Sigma-Aldrich | This compound | 500579-61-3 | C₁₀H₁₁FO₂ | 182.19 g/mol | Inquire for details |

| Parchem | Ethyl 4-fluoro-3-methylbenzoate | 773093-11-1 | C₁₀H₁₁FO₂ | 182.19 g/mol | Inquire for details |

Note: The product from Parchem is an isomer and is listed here for comparative purposes. Researchers should verify the exact isomer required for their application.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound is typically achieved through the Fischer esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-fluoro-4-methylbenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid weight) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

For achieving high purity, the crude ester is purified by fractional distillation under reduced pressure.

Apparatus:

-

A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source with a manometer.

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

-

Gradually apply vacuum to the system.

-

Begin heating the distillation flask gently.

-

Collect and discard any initial low-boiling fractions.

-

Carefully collect the main fraction at a constant boiling point and pressure. The boiling point of the related compound, ethyl 4-methylbenzoate, is 235 °C at atmospheric pressure, which can be used as a reference to estimate the boiling point under reduced pressure.

-

Monitor the purity of the collected fractions using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Purity Assessment

To ensure the high purity of this compound, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity analysis.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0 min: 40% B, 15 min: 80% B, 20 min: 80% B, 22 min: 40% B, 25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities.

| Parameter | Recommended Conditions |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-450 amu |

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow from synthesis to the final high-purity product.

Caption: Synthesis, Purification, and Analysis Workflow.

Logical Relationship of Analytical Techniques

The following diagram illustrates the relationship between the analytical techniques used for quality control.

Caption: Analytical Quality Control Logic.

Technical Guide: Safety and Handling Precautions for Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from the best available safety data for structurally related compounds. As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 2-fluoro-4-methylbenzoate (CAS No. 500579-61-3) has not been identified. The information herein should be used as a guideline for initial risk assessment and handling. It is imperative that all laboratory work is conducted under the supervision of qualified personnel and that a thorough, case-specific risk assessment is performed before commencing any new procedure.

Introduction

This compound is a substituted aromatic ester used as a building block in organic synthesis, particularly in the development of novel pharmaceutical and specialty chemicals.[1][2] Its structure combines a fluorinated benzene ring with a methyl group and an ethyl ester, suggesting physicochemical properties and potential biological activities of interest to researchers. Given the absence of specific toxicological data, a cautious approach to handling, based on the known hazards of similar chemical structures, is essential. This guide provides a summary of extrapolated safety data, recommended handling protocols, and standardized experimental procedures for safety assessment.

Physicochemical and Hazard Data

The following table summarizes key quantitative data for this compound and its close structural analogs. Data for analogs are provided to inform a conservative risk assessment.

| Property | This compound | Ethyl 4-fluorobenzoate | Ethyl 4-methylbenzoate |

| CAS Number | 500579-61-3[1] | 451-46-7 | 94-08-6[3] |

| Molecular Formula | C₁₀H₁₁FO₂[1][2] | C₉H₉FO₂ | C₁₀H₁₂O₂[3] |

| Molecular Weight | 182.19 g/mol [1][2] | 168.16 g/mol | 164.20 g/mol [3] |

| Appearance | Colourless Liquid[2] | Clear colorless liquid | Colorless to pale yellow liquid[3] |

| Density | 1.108 g/cm³[1] | 1.146 g/mL at 25°C | 1.025 g/cm³ at 25°C |

| Boiling Point | Data not available | 210 °C | 235 °C |

| Flash Point | Data not available | 81 °C (177.8 °F) - closed cup | > 93.3 °C (200 °F)[4] |

| GHS Hazard Statements | Data not available | Causes skin irritation, Causes serious eye irritation[5] | May cause respiratory irritation, Causes serious eye irritation, Causes skin irritation[4] |

Hazard Identification and Precautionary Measures

Based on data from structural analogs, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[4][5] It may be a combustible liquid.[5] The toxicological properties have not been fully investigated.[5]

Precautionary Statements (Recommended):

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[5] Wear protective gloves, protective clothing, eye protection, and face protection.[5] Avoid breathing vapors, mist, or gas.[4] Use only outdoors or in a well-ventilated area.[4] Keep away from heat, sparks, open flames, and hot surfaces.[5]

-

Response (First Aid):

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[4][5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][5]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][5]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][5] Store locked up.[4] Keep in a dry, cool place away from heat and sources of ignition.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

Experimental Protocols

When comprehensive safety data is unavailable, standardized tests are necessary to characterize the hazards of a chemical. The following is a detailed methodology for an in vitro skin irritation test, based on the OECD Test Guideline 439.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

Objective: To identify the potential of this compound to cause skin irritation, defined as the production of reversible damage to the skin.[6][7]

Methodology:

-

Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[7][8]

-

Preparation:

-

Application of Test Chemical:

-

Triplicate tissue models are dosed apically with the test chemical. For a liquid like this compound, a small volume (e.g., 30 µL) is applied evenly to the epidermis surface.[8]

-

A negative control (e.g., ultrapure water or phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate solution) are run in parallel.[8]

-

-

Exposure and Incubation:

-

The dosed models are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.[8]

-

Following exposure, the test chemical is carefully removed from the tissue surface by washing.[8]

-

Tissues are transferred to fresh culture medium and incubated for a post-exposure recovery period (e.g., 42 hours).[8]

-

-

Viability Assessment (MTT Assay):

-

Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases in viable cells.[8]

-

MTT solution is applied to the surface of each tissue model, followed by a 3-hour incubation period.[8]

-

The formazan salt is then extracted from the tissues using a suitable solvent (e.g., isopropanol).

-

The optical density (OD) of the extracted formazan is measured using a spectrophotometer.

-

-

Data Analysis and Classification:

-

The percentage viability of each tissue is calculated relative to the negative control tissues.

-

Classification:

-

The test is considered valid if the positive control shows the expected reduction in viability and the negative control meets the acceptance criteria for OD readings.[8]

-

Visualized Workflows

Laboratory Chemical Risk Assessment Workflow

The following diagram outlines a systematic process for assessing and mitigating risks when handling chemicals with incomplete hazard data, such as this compound.

Caption: Workflow for conducting a laboratory chemical risk assessment.

Experimental Workflow for OECD TG 439

This diagram illustrates the key steps involved in the in vitro skin irritation test protocol described in Section 4.1.

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

References

- 1. 2-Fluoro-4-methylbenzoic acid ethyl ester | 500579-61-3 | FF68060 [biosynth.com]

- 2. 2-Fluoro-4-methylbenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]

- 3. CAS 94-08-6: Ethyl 4-methylbenzoate | CymitQuimica [cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. x-cellr8.com [x-cellr8.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2-fluoro-4-methylbenzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-4-methylbenzoate is a versatile fluorinated aromatic ester that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom ortho to the ester group and a methyl group para to the fluorine, makes it an attractive starting material for the synthesis of a wide range of complex molecules. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make this compound a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, focusing on its preparation and key transformations.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 500579-61-3 | [2] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.108 g/cm³ | [2] |

| Storage | Store at 10°C - 25°C in a well-closed container | [2] |

Synthesis of this compound

The most common route to this compound involves the esterification of its corresponding carboxylic acid, 2-fluoro-4-methylbenzoic acid.

Synthesis of 2-fluoro-4-methylbenzoic acid

A prevalent method for the synthesis of 2-fluoro-4-methylbenzoic acid is through a Friedel-Crafts acylation followed by hydrolysis.[3]

Reaction Scheme:

Synthesis of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Synthesis of 2-fluoro-4-methylbenzoic acid and its isomer [3]

-

Acylation: To a solution of m-fluorotoluene and a trihaloacetyl chloride (e.g., trichloroacetyl chloride) in a suitable solvent, a Lewis acid catalyst (e.g., anhydrous aluminum trichloride) is added under controlled temperature conditions. The reaction leads to the formation of ortho- and para-acylated isomers.

-

Hydrolysis: The resulting ketone isomers are then subjected to alkaline hydrolysis, typically using an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: Following hydrolysis, the reaction mixture is acidified with a strong acid, such as concentrated hydrochloric acid, to precipitate the carboxylic acid isomers. The mixture of 2-fluoro-4-methylbenzoic acid and 4-fluoro-2-methylbenzoic acid can then be isolated.

-

Purification: The isomers can be separated and purified by techniques such as recrystallization from a suitable solvent (e.g., toluene, benzene, ethyl acetate, or chloroform).[3]

| Reactant/Reagent | Molar Ratio | Notes |

| m-Fluorotoluene | 1.0 | Starting material |

| Trihaloacetyl chloride | 1.0 - 1.2 | Acylating agent |

| Lewis Acid (e.g., AlCl₃) | 1.0 - 1.2 | Catalyst |

| Sodium Hydroxide | Excess | For hydrolysis |

| Hydrochloric Acid | To pH ~2-3 | For acidification |

Esterification to this compound

The synthesized 2-fluoro-4-methylbenzoic acid can be converted to its ethyl ester via Fischer esterification.

Reaction Scheme:

Fischer esterification of 2-fluoro-4-methylbenzoic acid.

Experimental Protocol: Fischer Esterification (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Applications in Organic Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through transformations of the ester functionality.

Amidation to N-Substituted Benzamides

A key application of this compound is its conversion to N-substituted benzamides, which are common structural motifs in many biologically active compounds.

Reaction Scheme:

Amidation of this compound.

Experimental Protocol: Direct Amidation (Representative Protocol)

While a specific protocol for the direct amidation of this compound was not found in the searched literature, a general procedure can be adapted from similar transformations of benzoate esters.

-

Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 equiv) and the desired primary or secondary amine (1.0 - 1.5 equiv).

-

Solvent and Catalyst (Optional): The reaction can be performed neat or in a high-boiling point solvent such as toluene or xylene. For less reactive amines, a catalyst such as sodium methoxide or a Lewis acid (e.g., Ti(OiPr)₄) may be required.

-

Reaction: Heat the mixture at a temperature ranging from 100 to 150 °C. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Starting material |

| Amine (R-NH₂) | 1.0 - 1.5 | Nucleophile |

| Catalyst (optional) | Catalytic amount | e.g., NaOMe, Ti(OiPr)₄ |

| Solvent (optional) | Anhydrous | e.g., Toluene, Xylene |

| Temperature | 100 - 150 °C | Varies with substrate |

| Reaction Time | 2 - 24 h | Varies with substrate |

Hydrolysis to 2-fluoro-4-methylbenzoic acid

The ester can be readily hydrolyzed back to the parent carboxylic acid under basic or acidic conditions. This is a crucial step if the ester group is used as a protecting group for the carboxylic acid.

Reaction Scheme:

Hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)

-

Reaction Setup: Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., concentrated HCl) to a pH of ~2.

-

Isolation: The precipitated 2-fluoro-4-methylbenzoic acid can be collected by filtration, washed with cold water, and dried.

| Reactant/Reagent | Molar Ratio | Notes |

| This compound | 1.0 | Starting material |

| Sodium Hydroxide | 2.0 - 3.0 | Base |

| Ethanol/Water | - | Solvent |

| Hydrochloric Acid | To pH ~2 | For acidification |

| Temperature | Reflux | - |

| Reaction Time | 1 - 4 h | - |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its preparation from readily available starting materials and its reactivity, particularly in amidation and hydrolysis reactions, make it a key intermediate for the synthesis of a diverse range of functionalized molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer a guide for researchers to utilize this compound effectively in their synthetic endeavors.

References

Application Notes and Protocols: Reaction of Ethyl 2-fluoro-4-methylbenzoate with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the reaction of Ethyl 2-fluoro-4-methylbenzoate with various Grignard reagents (R-MgX). The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition to the intermediate ketone, ultimately yielding tertiary alcohols.[1][2][3] The presence of the fluorine atom and the methyl group on the aromatic ring can influence the electronic and steric environment of the ester, potentially affecting reaction rates and yields. The resulting tertiary alcohols, incorporating a 2-fluoro-4-methylphenyl moiety, are valuable intermediates in medicinal chemistry and drug development, as fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.

Reaction Overview

The reaction of this compound with a Grignard reagent involves two successive additions of the organomagnesium halide to the ester carbonyl group.[2] An excess of the Grignard reagent is necessary to drive the reaction to completion, as the intermediate ketone formed is also reactive towards the Grignard reagent.[1][3] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly basic Grignard reagent by moisture.[4][5][6] An acidic workup is required to protonate the resulting magnesium alkoxide and yield the final tertiary alcohol product.[4]

Data Presentation

The following table summarizes the expected products and representative yields for the reaction of this compound with various Grignard reagents. Please note that these are generalized yields and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

| Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) | Representative Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | 2-(2-fluoro-4-methylphenyl)propan-2-ol | 75-85 |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(2-fluoro-4-methylphenyl)pentan-3-ol | 70-80 |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2-fluoro-4-methylphenyl)diphenylmethanol | 65-75 |

| Isopropylmagnesium chloride ((CH₃)₂CHMgCl) | 2-(2-fluoro-4-methylphenyl)-3-methylbutan-2-ol | 60-70 |

Experimental Protocols

General Considerations

Critical: Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[5][7] All glassware must be rigorously dried in an oven overnight and cooled under a stream of dry inert gas (e.g., argon or nitrogen) before use.[6] Anhydrous solvents and reagents are essential for the success of the reaction.[4][5]

Materials

-

This compound

-

Magnesium turnings

-

Appropriate organic halide (e.g., bromomethane, bromoethane, bromobenzene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

Equipment

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel (addition funnel)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (argon or nitrogen) with a manifold

-

Ice bath

-

Separatory funnel

Protocol 1: In-situ Preparation of the Grignard Reagent and Subsequent Reaction

This protocol describes the preparation of the Grignard reagent followed by the immediate reaction with this compound.

1. Grignard Reagent Formation: a. Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas. b. Place magnesium turnings (2.5 equivalents relative to the ester) in the flask. c. Add a small crystal of iodine to help initiate the reaction. d. In the dropping funnel, place a solution of the organic halide (2.2 equivalents) in anhydrous diethyl ether. e. Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.[8] f. Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish.[4]

2. Reaction with this compound: a. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. b. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether. c. Add the ester solution dropwise from the dropping funnel to the stirred Grignard reagent at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. b. If a precipitate forms, add dilute hydrochloric acid until the solids dissolve. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer twice with diethyl ether. e. Combine the organic extracts and wash with water, followed by brine.[9] f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. g. Purify the crude tertiary alcohol by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

References

- 1. prepp.in [prepp.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Suzuki Coupling Reactions Involving Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of Ethyl 2-fluoro-4-methylbenzoate with various aryl and heteroaryl boronic acids or esters. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This compound presents a unique substrate for this transformation. The presence of an ortho-fluoro substituent can influence the electronic properties and reactivity of the aryl halide. While this can present challenges, such as steric hindrance and altered electronics, appropriate selection of catalyst, ligand, and reaction conditions can lead to successful and high-yielding coupling reactions. For electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[4] Therefore, the use of more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos is often recommended to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (this compound), forming a Pd(II) intermediate.[2][3]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (arylboronic acid or ester) is transferred to the palladium(II) complex. The base activates the boronic acid, facilitating this transfer.[2][3]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]

Experimental Protocols

The following section outlines generalized experimental protocols for the Suzuki coupling of this compound. Optimization of specific parameters may be necessary for different coupling partners.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst) (1-5 mol%)

-

Ligand (e.g., SPhos, XPhos, RuPhos, or PPh₃) (1-2 times the mol% of the palladium source)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add this compound, the boronic acid/ester, the palladium catalyst, the ligand, and the base.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

-

Under a positive pressure of the inert gas, add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

Monitoring and Work-up:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine to remove the inorganic base and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions that can be adapted for the Suzuki coupling of this compound, based on protocols for structurally similar aryl halides.

Table 1: Recommended Catalysts and Ligands for Challenging Couplings

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1 - 3 | Effective for electron-deficient and sterically hindered aryl halides. |

| Pd₂(dba)₃ | XPhos | 1 - 3 | Broadly applicable for a range of aryl halides. |

| Pd(OAc)₂ | RuPhos | 1 - 3 | Often used for challenging couplings, including those with aryl chlorides.[5] |

| Pd(PPh₃)₄ | - | 2 - 5 | A standard catalyst, may be less effective for this specific substrate. |

Table 2: Common Bases and Solvents

| Base | Solvent System | Typical Temperature (°C) |

| K₂CO₃ | Toluene/Water (e.g., 4:1) | 80 - 110 |

| Cs₂CO₃ | 1,4-Dioxane | 90 - 120 |

| K₃PO₄ | DMF | 100 - 130 |

| Na₂CO₃ | Ethanol/Water/Toluene | 80 - 100 |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. organicreactions.org [organicreactions.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using Ethyl 2-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel heterocyclic compounds utilizing Ethyl 2-fluoro-4-methylbenzoate as a key starting material. The methodologies described herein leverage the reactivity of the ortho-fluoro group towards nucleophilic aromatic substitution (SNAr), followed by intramolecular cyclization to construct various heterocyclic scaffolds of interest in medicinal chemistry and drug development.

Introduction